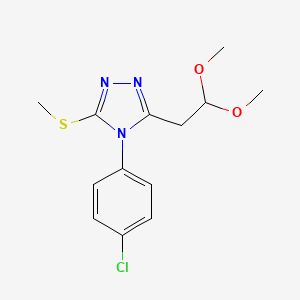

4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-methylsulfanyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O2S/c1-18-12(19-2)8-11-15-16-13(20-3)17(11)10-6-4-9(14)5-7-10/h4-7,12H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTQLDMTFQQOEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=NN=C(N1C2=CC=C(C=C2)Cl)SC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 2,2-dimethoxyethyl isothiocyanate to form the corresponding thiourea derivative. Cyclization of this intermediate under acidic conditions yields the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes reactions characteristic of heterocyclic systems, including substitutions, cyclizations, and modifications of substituents.

Substitution Reactions

-

Nucleophilic substitution : The methylsulfanyl group can participate in S-alkylation or S-arylation under basic conditions.

-

Electrophilic substitution : The 4-chlorophenyl group may undergo further substitution (e.g., coupling reactions) to introduce additional functionality.

Cyclization Reactions

Triazoles are often formed via cyclization of hydrazine derivatives. For example, hydrazides react with carbonyl compounds to form the triazole ring .

Functional Group Modifications

-

Methoxy group stability : The dimethoxyethyl group is stable under standard reaction conditions but may undergo hydrolysis under acidic or basic environments.

-

Thiol/thione interconversion : The methylsulfanyl group can be oxidized to a thione or reduced to a thiol, depending on the reaction conditions .

Structural Analysis

The molecular structure of 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole consists of a triazole ring with three substituents:

-

4-chlorophenyl (electron-withdrawing, enhancing stability)

-

2,2-dimethoxyethyl (sterically bulky, influencing solubility)

-

methylsulfanyl (electron-donating, affecting reactivity)

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₆ClN₃O₂S | |

| Molecular weight | 313.80 g/mol | |

| Stability | Moderate under neutral conditions |

Triazole Formation

The triazole ring forms via a [3+2] cycloaddition between a hydrazine derivative and a carbonyl compound. For example:

Scientific Research Applications

Structure and Composition

- Molecular Formula : C₁₃H₁₆ClN₃O₂S

- Molecular Weight : 301.80 g/mol

- CAS Number : 112502-82-6

The compound features a triazole ring, which is instrumental in its biological activity. The presence of the chlorophenyl group and the methylsulfanyl substituent enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has demonstrated efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. Studies have shown that triazoles can inhibit the growth of Gram-positive and Gram-negative bacteria as well as common fungal pathogens .

Anti-inflammatory and Analgesic Properties

The compound has been evaluated for anti-inflammatory effects, showing promise comparable to established non-steroidal anti-inflammatory drugs like ibuprofen. Its mechanism involves the inhibition of inflammatory mediators, suggesting potential use in treating conditions characterized by inflammation .

Anticonvulsant and Antidepressant Activities

Triazoles have been explored for their anticonvulsant and antidepressant effects. Preliminary studies suggest that this compound could exhibit similar pharmacological profiles, warranting further investigation into its effects on neurological disorders .

Antiviral Properties

Emerging research points to the antiviral potential of triazole derivatives. The specific compound may inhibit viral replication, positioning it as a candidate for antiviral drug development .

Pesticide Development

The compound's structural characteristics suggest potential applications in agricultural chemistry as a pesticide or herbicide. Triazoles are known for their effectiveness in controlling fungal diseases in crops while exhibiting low toxicity to mammals . Research into its efficacy as an agricultural chemical is ongoing.

Herbicidal Activity

The synthesis of new triazole derivatives has led to discoveries of compounds with herbicidal properties. This specific compound may contribute to developing selective herbicides that minimize environmental impact while effectively controlling weed growth .

Synthesis and Evaluation of Triazole Derivatives

A study conducted by Sameliuk et al. explored various 1,2,4-triazole derivatives synthesized from initial compounds. The synthesized derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and other pathogens . The findings highlight the relevance of triazole derivatives in pharmaceutical applications.

Pharmacological Screening

In another study focusing on triazole compounds, researchers synthesized new derivatives and evaluated their biological activities. The results indicated that compounds with specific substitutions on the triazole ring showed enhanced antimicrobial and antifungal properties, reinforcing the importance of structural modifications in drug design .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenyl and dimethoxyethyl groups can enhance the compound’s binding affinity and specificity for its targets. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-4H-1,2,4-triazole: Lacks the methylsulfanyl group.

4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfonyl)-4H-1,2,4-triazole: Contains a methylsulfonyl group instead of a methylsulfanyl group.

4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylamino)-4H-1,2,4-triazole: Contains a methylamino group instead of a methylsulfanyl group.

Uniqueness

The presence of the methylsulfanyl group in 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole imparts unique chemical properties, such as increased lipophilicity and potential for metabolic transformations. This can enhance its biological activity and make it a valuable compound for various applications.

Biological Activity

The compound 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole is a member of the triazole family, which has garnered interest due to its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly for their antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific triazole derivative through various studies and findings.

- Molecular Formula: C15H18ClN3O2S

- Molecular Weight: 339.84 g/mol

- CAS Number: 303995-11-1

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. A review of synthesized triazole derivatives indicated that many exhibit moderate to good antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate activity |

| Escherichia coli | Moderate activity |

| Candida albicans | Moderate activity |

Anticancer Activity

In vitro studies have demonstrated that triazole derivatives can inhibit the growth of cancer cell lines. For instance, compounds similar to the one discussed have been tested against breast cancer (MCF-7) and colon cancer (HCT116) cell lines, showing promising cytotoxic effects . The mechanism often involves interference with cellular pathways critical for cancer cell proliferation.

Anti-inflammatory Activity

Triazoles are also noted for their anti-inflammatory properties. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. This inhibition can lead to reduced inflammation and pain .

Case Studies

-

Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of various triazole derivatives on MCF-7 cells. The results indicated that certain structural modifications enhanced cytotoxicity, with IC50 values ranging from 10 µM to 25 µM depending on the derivative . -

Antibacterial Screening

In a comparative study of triazole derivatives, the compound exhibited a minimum inhibitory concentration (MIC) of 62.5 µg/ml against E. coli, which is indicative of its potential as an antibacterial agent .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the presence of electron-withdrawing groups enhances binding interactions with target proteins, leading to improved biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.